[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine hydrochloride
Description
The compound (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a secondary amine featuring a benzodioxole moiety linked to a butylamine chain. Its synthesis typically involves a Mannich reaction under acidic conditions, starting from 1-(2H-1,3-benzodioxol-5-yl)ethanone, followed by nucleophilic substitution and oxime formation steps . The benzodioxole ring, a fused bicyclic structure with oxygen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and neuropharmacology.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-3-6-13-8-10-4-5-11-12(7-10)15-9-14-11;/h4-5,7,13H,2-3,6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZQYYIYLCBNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935250-89-8 | |
| Record name | 1,3-Benzodioxole-5-methanamine, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935250-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate.
Amination: The resulting alkylated benzodioxole is subjected to amination using butylamine under reflux conditions.
Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the alkylation and amination steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., butyl bromide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced amine derivatives
Substitution: N-alkylated or N-acylated products
Scientific Research Applications
(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues share the benzodioxole core but differ in substituents on the amine chain. Below is a comparative analysis:
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Pharmacological Notes |
|---|---|---|---|---|
| (2H-1,3-Benzodioxol-5-yl)methylamine HCl | C₁₂H₁₆ClNO₂ | Butylamine chain | 265.71 g/mol | Potential psychoactive properties (untested) |
| 1-(2H-1,3-Benzodioxol-5-yl)propylamine (M-ALPHA) | C₁₁H₁₅NO₂ | Methylamine, propyl linkage | 193.24 g/mol | Detected in forensic analysis; unregulated |
| 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine | C₁₂H₁₆ClNO₂ | Ethylamine, isopropyl linkage | 265.71 g/mol | Close structural analogue; likely serotonergic |
| MDMA (3,4-Methylenedioxymethamphetamine) HCl | C₁₁H₁₆ClNO₂ | Methamphetamine backbone | 229.70 g/mol | Known serotonergic and entactogenic effects |
| [2H-1,3-Benzodioxol-5-ylmethyl][2-(dimethylamino)ethyl]amine diHCl | C₁₂H₁₈Cl₂N₂O₂ | Dimethylaminoethyl chain | 317.19 g/mol | Higher polarity; potential reduced CNS activity |
Key Observations :
Physicochemical Properties
Comparative data on solubility, stability, and crystallography:
Notes:
Pharmacological and Toxicological Insights
Biological Activity
Overview
(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a synthetic compound characterized by its unique structure, which includes a benzodioxole moiety linked to a butylamine group. This compound is part of a class of chemicals that exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a benzodioxole ring, which is known for its potential interactions with various biological systems. The butylamine portion enhances its reactivity and may contribute to its pharmacological effects.
Target Interaction : Compounds with similar structures have been shown to interact with multiple receptors and enzymes in the body, potentially influencing various physiological responses.
Biochemical Pathways : The biological activity of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride may involve modulation of neurotransmitter systems and antioxidant pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : Many benzodioxole derivatives demonstrate the ability to scavenge free radicals, providing cellular protection against oxidative stress.
- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective effects, possibly through modulation of GABA receptors and other neurotransmitter systems .
- Antimicrobial Activity : Compounds containing amine functionalities often show antimicrobial properties against various pathogens, suggesting potential therapeutic applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that some benzodioxole derivatives may possess anticancer activity, warranting further investigation into their mechanisms.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the effects of similar compounds on GABA receptors, it was found that certain derivatives significantly enhanced GABA-induced chloride currents, indicating their potential as neuroprotective agents. For instance, compounds structurally related to (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride showed maximal GABA-induced current modulation values significantly higher than traditional neuroprotectants .
Case Study: Antimicrobial Activity
Another study evaluated the antimicrobial properties of various benzodioxole derivatives. The findings revealed that compounds with similar structures displayed significant inhibitory effects against several bacterial strains, suggesting their potential utility in developing new antimicrobial agents.
Pharmacokinetics
Understanding the pharmacokinetics of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is crucial for determining its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its overall biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
